molecular formula C17H20F3N9 B12266000 N,N,4-trimethyl-6-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidin-2-amine

N,N,4-trimethyl-6-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidin-2-amine

Cat. No.: B12266000
M. Wt: 407.4 g/mol
InChI Key: SFLSTYQNZCBZNM-UHFFFAOYSA-N
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Description

N,N,4-trimethyl-6-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidin-2-amine is a complex organic compound that belongs to the class of nitrogen-containing heterocycles. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of multiple nitrogen atoms in the structure makes it a potential candidate for various pharmacological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,4-trimethyl-6-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidin-2-amine involves multiple steps, including the formation of the triazolo[4,3-b]pyridazine core and subsequent functionalization. Common synthetic routes include:

    Cyclization Reactions: Formation of the triazolo[4,3-b]pyridazine core through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of the trifluoromethyl group and other substituents via nucleophilic or electrophilic substitution reactions.

    Coupling Reactions: Use of coupling agents like EDCI or DCC to link different fragments of the molecule.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates. Purification techniques such as recrystallization and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N,N,4-trimethyl-6-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidin-2-amine undergoes various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states using oxidizing agents like KMnO4 or H2O2.

    Reduction: Reduction of nitro groups or other reducible functionalities using reducing agents like NaBH4 or LiAlH4.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce or replace substituents on the aromatic ring.

Common Reagents and Conditions

    Oxidizing Agents: KMnO4, H2O2

    Reducing Agents: NaBH4, LiAlH4

    Coupling Agents: EDCI, DCC

    Solvents: DMF, DMSO, THF

Major Products

The major products formed from these reactions depend on the specific functional groups present and the reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N,N,4-trimethyl-6-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N,4-trimethyl-6-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidin-2-amine involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity or modulate receptor function by binding to the active site or allosteric sites. The presence of the trifluoromethyl group enhances its binding affinity and specificity towards certain targets .

Comparison with Similar Compounds

Similar Compounds

    Triazolo[4,3-b]pyridazine Derivatives: Compounds with similar core structures but different substituents.

    Pyrimidine Derivatives: Compounds with pyrimidine rings and various functional groups.

Uniqueness

N,N,4-trimethyl-6-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidin-2-amine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets .

Properties

Molecular Formula

C17H20F3N9

Molecular Weight

407.4 g/mol

IUPAC Name

N,N,4-trimethyl-6-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl]pyrimidin-2-amine

InChI

InChI=1S/C17H20F3N9/c1-11-10-14(22-16(21-11)26(2)3)28-8-6-27(7-9-28)13-5-4-12-23-24-15(17(18,19)20)29(12)25-13/h4-5,10H,6-9H2,1-3H3

InChI Key

SFLSTYQNZCBZNM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N(C)C)N2CCN(CC2)C3=NN4C(=NN=C4C(F)(F)F)C=C3

Origin of Product

United States

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